1-benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the purine family, which is characterized by a fused ring system containing nitrogen atoms. The presence of benzyl, dimethyl, and sulfanylidene groups in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a benzyl halide under basic conditions, followed by the introduction of methyl groups through methylation reactions. The sulfanylidene group can be introduced via thiolation reactions using sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
1-benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The presence of the sulfanylidene group may enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-3,7-dimethyl-8-thioxo-9H-purine-2,6-dione
- 1-benzyl-3,7-dimethyl-8-mercapto-9H-purine-2,6-dione
- 1-benzyl-3,7-dimethyl-8-oxo-9H-purine-2,6-dione
Uniqueness
1-benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-benzyl-3,7-dimethyl-8-sulfanylidene-9H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-16-10-11(15-13(16)21)17(2)14(20)18(12(10)19)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJGXAHYTWXZMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=S)N(C(=O)N(C2=O)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.